Strobilurin G

Description

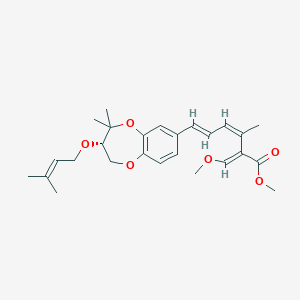

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBAOGDKJZIWTF-BDONDIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129145-64-8, 132056-04-3 | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biogenesis of Strobilurin G

Precursor Compounds and Initial Biosynthetic Steps

The assembly of the strobilurin scaffold commences with the convergence of pathways deriving from aromatic amino acid metabolism and polyketide synthesis.

Phenylalanine and Cinnamate (B1238496) as Benzoate (B1203000) Starter Unit Precursors

The biosynthetic journey to strobilurins begins with the amino acid L-phenylalanine. academicjournals.org Isotopic labeling studies have confirmed that phenylalanine serves as the precursor to the benzoate starter unit, a relatively rare initiating molecule in fungal polyketide biosynthesis. researchgate.netrsc.org The pathway proceeds through the deamination of phenylalanine to form cinnamic acid. academicjournals.orgrsc.org Subsequently, cinnamate undergoes degradation to yield benzoate, which is then activated to its coenzyme A thioester, benzoyl-CoA, priming it for entry into the polyketide synthase machinery. rsc.orgresearchgate.net

Linear Tetraketide Assembly

Following the formation of the benzoyl-CoA starter unit, a linear tetraketide is assembled. researchgate.netrsc.orgnih.gov This process is catalyzed by a polyketide synthase (PKS) that facilitates three successive chain elongations. rsc.orgnih.gov Each elongation step involves the condensation of a malonyl-CoA extender unit. The result of this iterative process is a linear tetraketide intermediate, which serves as the foundational backbone of the strobilurin molecule. researchgate.netrsc.org

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor for the benzoate starter unit. academicjournals.org |

| Cinnamate | Intermediate derived from phenylalanine. academicjournals.orgrsc.org |

| Benzoate | Forms the starter unit for polyketide synthesis. researchgate.netrsc.org |

| Benzoyl-CoA | Activated form of benzoate that primes the PKS. rsc.orgresearchgate.net |

| Malonyl-CoA | Extender units for the growing polyketide chain. researchgate.net |

| Linear Tetraketide | The initial polyketide backbone of strobilurins. researchgate.netrsc.org |

Enzymatic Pathways and Key Intermediates

The linear tetraketide undergoes a series of complex enzymatic modifications, including rearrangements and the addition of characteristic chemical moieties, to yield the final Strobilurin G structure.

Role of Epoxide Intermediates in Structural Rearrangement

A critical step in the biosynthesis of the strobilurin core structure is a rearrangement involving an epoxide intermediate. researchgate.netrsc.orgnih.gov Following the formation of the linear tetraketide, an epoxidation event is proposed to occur. rsc.orgnih.gov The isolation of a biphenyl (B1667301) metabolite, pseudostrobilurin B, provides strong evidence for the involvement of an epoxide in the key rearrangement that leads to the formation of the biologically essential β-methoxyacrylate moiety. researchgate.netnih.govrsc.org This rearrangement is a pivotal transformation in the biosynthetic pathway.

Formation of the β-Methoxyacrylate Moiety

The β-methoxyacrylate toxophore is a hallmark of the strobilurin class of fungicides and is crucial for their antifungal activity. researchgate.netresearchgate.netoup.com Its formation is a multi-step process that begins after the epoxide-mediated rearrangement of the tetraketide backbone. researchgate.netrsc.orgnih.gov This rearrangement generates a key aldehyde intermediate. nih.gov Subsequent enzymatic reactions, including two O-methylation steps utilizing S-adenosyl methionine (SAM) as a methyl donor, complete the formation of the characteristic β-methoxyacrylate group. rsc.orgresearchgate.netrsc.org

Development of Complex Dioxepin Terpenoid-Derived Substituents

Time course studies suggest a probable biosynthetic pathway leading from the simpler strobilurin A to the more complex this compound. researchgate.netnih.govrsc.org This progression involves the elaboration of the benzoate ring with a complex dioxepin terpenoid-derived substituent. researchgate.netresearchgate.netnih.gov this compound, isolated from Bolinea lutea, features two highly modified prenyl moieties on its phenyl ring, which form the intricate dioxepin structure. researchgate.netrsc.org The biosynthesis likely proceeds through intermediates such as strobilurin C and strobilurin I, which represent earlier stages of prenylation and modification on the path to this compound. uni-hannover.de

| Intermediate/Moiety | Formation/Role |

| Epoxide Intermediate | Facilitates a key structural rearrangement of the tetraketide. researchgate.netrsc.orgnih.gov |

| β-Methoxyacrylate Moiety | The essential toxophore of strobilurins, formed via rearrangement and methylation. researchgate.netresearchgate.netresearchgate.net |

| Dioxepin Terpenoid Substituent | A complex substituent on the phenyl ring of this compound, derived from modified prenyl units. researchgate.netrsc.orgresearchgate.net |

Genetic Basis of this compound Biosynthesis

The production of strobilurins is orchestrated by a series of enzymes encoded by genes clustered together in the fungal genome. This colocalization allows for the efficient and coordinated synthesis of these complex molecules. Time-course studies and metabolic profiling strongly suggest that Strobilurin A is a precursor to this compound, which features a more elaborate dioxepin terpenoid-derived substituent. researchgate.netnih.gov This indicates that the biosynthetic pathway of this compound begins with the established pathway for Strobilurin A, followed by additional enzymatic modifications. researchgate.netnih.gov

Polyketide Synthase and Associated Enzyme Functions

The biosynthesis of the strobilurin backbone is initiated by a highly reducing, iterative Type I polyketide synthase (PKS), encoded by the stpks1 gene. nih.govnih.gov This multifunctional enzyme utilizes a rare benzoate starter unit, which is derived from the amino acid phenylalanine. researchgate.net The PKS catalyzes three successive chain extensions to assemble a linear tetraketide intermediate known as prestrobilurin A. researchgate.net

A critical step in the formation of all strobilurins, including the this compound precursor, is the creation of the β-methoxyacrylate toxophore. This key structural feature is responsible for the compound's potent antifungal activity. nih.gov This transformation is catalyzed by a flavin-dependent (FAD-dependent) oxygenase, encoded by the gene str9. nih.govspringernature.com This enzyme performs an unusual oxidative rearrangement of prestrobilurin A to form the toxophore. nih.govresearchgate.net

Methyltransferase Activity in Terminal Synthesis

Following the formation of the core structure, the final steps in the synthesis of the Strobilurin A precursor involve the activity of two distinct O-methyltransferase (O-MeT) enzymes. nih.govnih.gov These enzymes, encoded by the genes str2 and str3 found within the BGC, catalyze the transfer of methyl groups from the cofactor S-adenosyl methionine (SAM) to complete the formation of the β-methoxyacrylate moiety. researchgate.netnih.gov

Research has shown that this methylation occurs in a specific, sequential order:

Str2 acts first, selectively methylating the carboxyl group of the strobilurin precursor. nih.gov

Str3 then catalyzes the subsequent methylation of the enol group to yield the final Strobilurin A structure. nih.gov

This fully formed Strobilurin A is the presumed intermediate that is then acted upon by the yet-to-be-identified prenyltransferase and other tailoring enzymes to produce the complex and unique structure of this compound. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Strobilurin G

Inhibition of Mitochondrial Respiration

Strobilurin G inhibits mitochondrial respiration by interfering with the function of the cytochrome bc1 complex, also known as Complex III, located in the inner mitochondrial membrane of fungi. agroconsultasonline.comontosight.airesearchgate.netresearchgate.netsci-hub.se This complex is a crucial component of the electron transport chain, which is responsible for generating the majority of ATP in fungal cells. nih.gov

Binding to the Quinol Oxidation (Qo) Site of Cytochrome b

A key aspect of this compound's mechanism is its high-affinity binding to a specific location on the cytochrome b subunit of the cytochrome bc1 complex. This site is known as the quinol oxidation (Qo) site. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.seapsnet.org By binding to this site, this compound effectively blocks the normal process of electron transfer. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.se

Disruption of Electron Transfer within Cytochrome bc1 Complex (Complex III)

The binding of this compound to the Qo site disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c within the cytochrome bc1 complex. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.seresearchgate.net This blockage prevents the proper flow of electrons through Complex III, a critical step in the mitochondrial electron transport chain. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.se

Consequence on Adenosine Triphosphate (ATP) Synthesis in Fungi

The disruption of electron transfer within the cytochrome bc1 complex has a direct consequence on ATP synthesis. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.seplantsciencejournal.com The electron transport chain is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient. This gradient is then used by ATP synthase to produce ATP, the main energy currency of the cell. researchgate.net By blocking electron flow, this compound collapses this proton gradient, thereby halting the oxidative phosphorylation process and severely reducing or eliminating ATP production in fungal cells. agroconsultasonline.comresearchgate.netresearchgate.netsci-hub.seplantsciencejournal.com

Impact on Fungal Cellular Processes

The inhibition of ATP synthesis by this compound leads to a severe energy deficit within the fungal cell, impacting various energy-dependent cellular processes essential for growth and reproduction. sci-hub.seresearchgate.netresearchgate.net

Mycelial Growth Inhibition

Fungal mycelial growth, which involves the extension and branching of hyphae, is an energy-intensive process. updatepublishing.comjournals.ac.zaagriculturejournals.cznih.gov The depletion of ATP due to this compound's action directly inhibits the energy supply required for this growth, leading to significant mycelial growth inhibition. updatepublishing.comjournals.ac.zaagriculturejournals.cznih.gov Studies have shown that strobilurins can suppress mycelial growth in various fungi. updatepublishing.comjournals.ac.zaagriculturejournals.cznih.gov

Spore Germination Inhibition

Spore germination is another critical stage in the fungal life cycle that requires a considerable amount of energy. sci-hub.seresearchgate.netupdatepublishing.comjournals.ac.zabspp.org.ukbibliotekanauki.pl this compound's ability to inhibit ATP synthesis effectively prevents spores from germinating and establishing new infections. sci-hub.seresearchgate.netupdatepublishing.comjournals.ac.zabspp.org.ukbibliotekanauki.pl This inhibitory effect on spore germination is a key factor in the fungicidal activity of strobilurins. sci-hub.seresearchgate.netbspp.org.ukbibliotekanauki.pl

Metabolic Reprogramming in Response to Inhibition

This compound, like other fungicides belonging to the strobilurin class, exerts its primary fungicidal activity by inhibiting mitochondrial respiration. This inhibition occurs specifically at the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. wikipedia.orgresearchgate.netfrontiersin.orgseedquest.comuepg.brapsnet.orgagroconsultasonline.com Blocking electron transfer at this critical juncture disrupts the proton gradient across the inner mitochondrial membrane, thereby impairing the synthesis of ATP, the cell's primary energy currency. researchgate.netfrontiersin.org This disruption of oxidative phosphorylation leads to a state of energy deprivation and can also result in the accumulation of reactive oxygen species (ROS), inducing oxidative stress. biorxiv.org

In response to this energetic and oxidative challenge posed by this compound-induced Complex III inhibition, affected organisms, particularly fungi and plants, can undergo significant metabolic reprogramming. These metabolic adjustments represent cellular strategies to mitigate the inhibitory effects, maintain cellular function, and in some cases, develop tolerance or resistance.

One observed metabolic response in fungi, such as Moniliophthora perniciosa exposed to the related strobilurin azoxystrobin (B1666510), is a remodeling of central carbon metabolism. This includes the upregulation of pathways like the glyoxylate (B1226380) cycle, gluconeogenesis, and the catabolism of fatty acids and amino acids. biorxiv.org These pathways can serve as alternative routes for generating metabolic intermediates and potentially ATP, compensating for the reduced output from the inhibited mitochondrial respiration. biorxiv.org Concurrently, processes requiring significant energy expenditure, such as cell division, ribosome biogenesis, and sterol metabolism, may be repressed. biorxiv.org

Furthermore, cells may activate detoxification mechanisms to counter the increased oxidative stress resulting from Complex III inhibition. This involves the induction of genes encoding enzymes like cytochrome P450s, membrane transporters, and glutathione (B108866) S-transferases, which can help in the metabolism and efflux of the fungicide or detoxification of ROS. biorxiv.org

In plants, strobilurin treatment, including related compounds like pyraclostrobin (B128455) and kresoxim-methyl (B120586), has been shown to induce physiological effects beyond disease control, often referred to as "plant health" effects. seedquest.comuepg.brcabidigitallibrary.orgresearchgate.netresearchgate.net These effects are linked to altered plant metabolism. One significant response is the activation of the alternative oxidase (AOX) pathway. seedquest.comuepg.brbiorxiv.org AOX provides an alternative route for electron transport that bypasses Complex III and IV, reducing the production of ROS and partially alleviating the impact of QoI inhibition on ATP synthesis, although it is less efficient than the full electron transport chain. seedquest.comuepg.brbiorxiv.org

Strobilurins can also influence nitrogen assimilation in plants, increasing nitrate (B79036) reductase activity, which can enhance nitrogen utilization and potentially support growth under stress conditions. seedquest.comuepg.br Changes in hormonal balance have also been reported, including reduced ethylene (B1197577) production, increased levels of indole-3-acetic acid (IAA) and abscisic acid (ABA). seedquest.comuepg.brresearchgate.net These hormonal shifts can contribute to delayed senescence, improved photosynthetic activity (the "greening effect"), enhanced water use efficiency, and increased tolerance to abiotic stresses. seedquest.comuepg.brresearchgate.net

While specific quantitative data on metabolic fluxes or enzyme activities directly attributable to this compound is limited in the readily available literature, the consistent findings across studies on related strobilurins highlight the general strategies employed by organisms to adapt to the metabolic perturbation caused by QoI inhibition. The reprogramming involves shifting energy production pathways, activating stress response mechanisms, and modulating growth and developmental processes to survive or tolerate the fungicidal pressure.

Fungal Resistance Mechanisms and Evolution in Response to Strobilurin G Analogs

Genetic and Molecular Basis of Resistance

Resistance to strobilurin analogs in fungi is predominantly linked to genetic alterations in the gene encoding cytochrome b, a key component of the cytochrome bc₁ complex. These genetic changes can lead to modifications in the target site, reducing the fungicide's ability to bind and inhibit respiration.

Single-Point Mutations in Cytochrome b Gene (e.g., G143A, F129L)

The most common mechanism of resistance involves specific single-point mutations in the cytochrome b gene. A prominent example is the substitution of glycine (B1666218) (G) at codon 143 with alanine (B10760859) (A), referred to as the G143A mutation. wikipedia.orgthegoodscentscompany.comuni.luwppdb.comnih.govuni.lu This mutation has been widely observed in numerous fungal species and is often associated with high levels of resistance to several strobilurin fungicides. Another significant mutation is the substitution of phenylalanine (F) at codon 129 with leucine (B10760876) (L), known as the F129L mutation. wikipedia.orgthegoodscentscompany.comuni.lu While also conferring resistance, the level of resistance associated with F129L can vary depending on the fungal species and the specific strobilurin analog. wikipedia.org Other mutations in the cytochrome b gene can also contribute to resistance, albeit sometimes to a lesser extent. thegoodscentscompany.com

Alterations in Inhibitor Binding Site Affinity

Single-point mutations, particularly at or near the Qo binding site of cytochrome b, can directly alter the affinity of the enzyme for strobilurin inhibitors. The G143A mutation, for instance, is known to significantly reduce the binding efficacy of strobilurin fungicides to the Qo site. thegoodscentscompany.comuni.lu This reduced affinity means that higher concentrations of the fungicide are required to achieve the same level of respiratory inhibition, rendering the fungus less susceptible to the treatment. Similarly, the F129L mutation and other alterations in the binding site can impact how tightly strobilurin molecules interact with the cytochrome b protein. thegoodscentscompany.comuni.lu

Alternative Respiratory Pathways

Beyond modifications at the primary target site, some fungi can utilize alternative respiratory pathways that bypass the inhibited cytochrome bc₁ complex. thegoodscentscompany.com

Role of Alternative Oxidase (AOX) in Mitigation of Strobilurin Effects

The alternative oxidase (AOX) is a non-proton-pumping terminal oxidase found in the mitochondria of many fungi and plants. nih.gov When the main cytochrome pathway is inhibited by strobilurins, AOX can serve as an alternative route for electron transport, transferring electrons directly from ubiquinol (B23937) to oxygen. thegoodscentscompany.comnih.gov This alternative pathway allows the fungus to maintain a level of ATP production and redox balance, mitigating the inhibitory effects of strobilurin fungicides on the cytochrome pathway. thegoodscentscompany.comnih.gov The presence and activity of AOX can therefore contribute to reduced sensitivity or tolerance to strobilurin treatments. thegoodscentscompany.com

Mechanisms Beyond Target Site Mutations

While target site mutations in cytochrome b are the most common mechanism of resistance, other mechanisms can also play a role. thegoodscentscompany.com These can include mechanisms that reduce the intracellular concentration of the fungicide, such as enhanced efflux or reduced uptake, or detoxification pathways that metabolize the fungicide into less toxic compounds. thegoodscentscompany.com However, target site mutations and the involvement of AOX are considered the primary drivers of high-level resistance to strobilurin analogs. thegoodscentscompany.com

Epidemiological Dynamics of Resistance Development

The development and spread of resistance to strobilurin fungicides in fungal populations are influenced by several epidemiological factors. The high selection pressure exerted by the frequent and widespread use of strobilurin analogs favors the survival and proliferation of resistant fungal isolates. wikipedia.orgwppdb.comnih.govwikipedia.org Fungal pathogens with short life cycles and high reproductive rates can develop and spread resistance more rapidly. wppdb.comnih.gov The presence of specific resistance-conferring mutations, like G143A, which often imparts high resistance levels, can quickly become dominant in a population under selection pressure. wikipedia.orgwppdb.comnih.gov Monitoring the prevalence and distribution of these resistance mutations is crucial for understanding the epidemiological dynamics and implementing effective resistance management strategies. wikipedia.orgwppdb.comnih.govwikipedia.org

Cross-Resistance Patterns Among Strobilurin-Class Fungicides

Cross-resistance within the strobilurin class is a significant concern, meaning that resistance to one strobilurin fungicide often confers resistance to others in the same group okstate.educabidigitallibrary.org. This is primarily due to their shared mode of action, targeting the Qo site of the cytochrome b protein frac.info.

The most common mechanism of resistance to QoI fungicides, including strobilurin analogs, involves mutations in the mitochondrial cytochrome b (Cytb) gene apsnet.orgnih.govapsnet.org. A particularly well-documented mutation is the substitution of glycine by alanine at amino acid position 143 (G143A) apsnet.orgapsnet.org. This single point mutation can lead to a drastic reduction or complete loss of fungicide efficacy nih.gov. The G143A mutation is frequently associated with high levels of resistance to azoxystrobin (B1666510) and other strobilurins apsnet.org. However, other mutations in the Cytb gene, such as F129L, have also been linked to strobilurin resistance, albeit sometimes conferring moderate resistance levels apsnet.orgapsnet.org.

Studies have demonstrated cross-resistance among various strobilurins, including kresoxim-methyl (B120586) and azoxystrobin, in fungal species like Saccharomyces cerevisiae. This cross-resistance can be attributed to changes in the structure of apocytochrome b and/or increased efflux of strobilurins from fungal cells, mediated by nuclear genes involved in multidrug resistance nih.gov.

Cross-resistance is not limited to structurally similar strobilurins but can also extend to other fungicides targeting the Qo site, such as famoxadone (B114321) and fenamidone, which belong to different chemical classes (oxazolidinediones and imidazolinones, respectively) but share a closely related target site within the Qo center frac.info.

Table 1 summarizes some key strobilurin fungicides and their associated cross-resistance patterns linked to target site mutations.

| Fungicide | Chemical Class | Target Site Mutation | Effect on Sensitivity | Cross-Resistance Noted With |

| Azoxystrobin | Strobilurin (Methoxyacrylate) | G143A, M125I | High resistance (G143A), Moderate reduction (M125I) apsnet.org | Other strobilurins, Famoxadone, Fenamidone okstate.educabidigitallibrary.orgfrac.info |

| Kresoxim-methyl | Strobilurin (Methoxyiminoacetate) | G143A | Resistance nih.gov | Other strobilurins, Famoxadone, Fenamidone cabidigitallibrary.orgfrac.infonih.gov |

| Pyraclostrobin (B128455) | Strobilurin (Carbamate) | G143A | Resistance wikipedia.org | Other strobilurins, Famoxadone, Fenamidone okstate.educabidigitallibrary.orgfrac.info |

| Trifloxystrobin (B1683241) | Strobilurin (Methoxyiminoacetate) | G143A | Resistance herts.ac.uk | Other strobilurins, Famoxadone, Fenamidone cabidigitallibrary.orgfrac.info |

| Fluoxastrobin | Strobilurin | G143A | Resistance herts.ac.uk | Other strobilurins, Famoxadone, Fenamidone okstate.educabidigitallibrary.orgfrac.info |

| Famoxadone | Oxazolidinedione | Qo site | Resistance | Strobilurins, Fenamidone cabidigitallibrary.orgfrac.info |

| Fenamidone | Imidazolinone | Qo site | Resistance | Strobilurins, Famoxadone cabidigitallibrary.orgfrac.info |

Beyond target site mutations, other mechanisms contributing to resistance and potentially cross-resistance include reduced fungicide uptake, active efflux of the fungicide from fungal cells (often mediated by ABC or MFS transporters), and detoxification or breakdown of the fungicide apsnet.orgokstate.edunih.gov. Multidrug resistance linked to the overexpression of membrane transporters has been identified in some resistant strains, leading to low to moderate resistance across several respiratory inhibitors nih.gov.

Strategies for Resistance Management in Research Contexts

Managing the development and spread of resistance to strobilurin fungicides is critical for their continued effectiveness unl.edu. Research efforts focus on understanding resistance mechanisms, monitoring resistance levels in pathogen populations, and developing strategies to mitigate resistance risk apsnet.orgfrac.info.

Key strategies investigated in research contexts include:

Monitoring Resistance: Establishing sensitivity baselines of target fungi to fungicides before widespread use provides a reference point for detecting shifts in sensitivity frac.info. Techniques like molecular methods (e.g., PCR-based approaches) are used for high-throughput monitoring and early detection of resistance-associated mutations like G143A apsnet.org. Regular monitoring helps track the prevalence and distribution of resistant strains in field populations rothamsted.ac.uk.

Fungicide Mixtures and Alternations: Research supports the use of mixtures or alternations of fungicides with different modes of action to reduce the selection pressure for resistance to a single fungicide group windows.netfrac.info. Combining a strobilurin with a fungicide from a different FRAC group can help manage resistance development unl.edu. Studies assess the efficacy of various mixture and alternation programs in controlling diseases and impacting resistance allele frequencies rothamsted.ac.ukresearchgate.net.

Limiting Applications: Research indicates that reducing the number and frequency of strobilurin applications can help delay resistance development windows.netfrac.infosdiarticle3.com. Avoiding repeated, sole use of strobilurins is a key recommendation frac.info.

Maintaining Recommended Dose Rates: Applying fungicides at appropriate dose rates is important. Suboptimal doses might not effectively control less sensitive strains, potentially favoring the selection of resistant individuals researchgate.net.

Integrating Non-Chemical Methods: Research explores the integration of cultural practices, resistant crop varieties, and biological control agents with fungicide applications as part of an integrated pest management (IPM) approach unl.edufrac.info. This reduces reliance on fungicides and lowers resistance risk.

Understanding Pathogen Biology: Research into the biology and population dynamics of fungal pathogens helps inform resistance management strategies unl.edu. Factors such as the pathogen's reproductive rate, spore dispersal, and ability to maintain resistance in the absence of fungicide pressure influence the evolution of resistance nih.gov.

Research findings highlight that the relationship between disease control efficacy and selection for resistance is complex researchgate.net. While effective control is the primary goal, intense treatment programs can exert higher selection pressure researchgate.net. Studies involving field trials and molecular analysis are crucial for evaluating the impact of different spray programs on both disease control and the frequency of resistant alleles rothamsted.ac.ukresearchgate.net.

Table 2 illustrates experimental data from a study investigating the effect of fungicide applications on QoI resistance allele frequencies in barley powdery mildew.

Table 2: Effect of Fungicide Applications on QoI Resistance Allele Frequencies in Barley Powdery Mildew (Illustrative Example based on research findings)

| Treatment Group | Number of Sprays | Resistance Allele Frequency (Pre-spray) | Resistance Allele Frequency (Post-spray 1) | Resistance Allele Frequency (Post-spray 2) |

| Untreated Control | 0 | Low | Low | Low |

| Strobilurin Alone | 1 | Low | Increased | Significantly Increased |

| Strobilurin Alone | 2 | Low | Increased | Significantly Increased |

| Strobilurin + Partner Fungicide | 1 | Low | Lower increase than Strobilurin Alone | Moderate Increase |

| Strobilurin + Partner Fungicide | 2 | Low | Lower increase than Strobilurin Alone | Moderate Increase |

| Partner Fungicide Alone | 1 | Low | Low | Low |

| Partner Fungicide Alone | 2 | Low | Low | Low |

Note: This table is illustrative and based on general findings from research on fungicide resistance management strategies, demonstrating how different application strategies can impact the frequency of resistant alleles in a fungal population. rothamsted.ac.ukresearchgate.net

Research continues to explore novel strategies, including the potential of epigenetics- and RNA-based fungicides, to provide new tools for managing fungicide resistance in the future apsnet.org.

Analytical Methodologies for Strobilurin G Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Strobilurin G from complex sample matrices, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of strobilurins, including this compound. HPLC allows for the separation of strobilurins based on their differing interactions with a stationary phase and a mobile phase ijsr.innih.gov. An HPLC method has been reported that allows for the complete separation of strobilurins F, G, and H, which are antifungal metabolites isolated from cultures of Bolinea lutea nih.gov. This indicates the applicability of HPLC for resolving this compound from closely related compounds.

HPLC coupled with various detectors, such as UV detectors or mass spectrometers, is commonly employed for both the qualitative and quantitative analysis of strobilurins ijsr.innih.gov. For instance, an HPLC-UV method was developed and validated for the simultaneous determination of several strobilurin fungicide residues in tomato fruits, demonstrating the effectiveness of HPLC for this class of compounds in complex matrices ijsr.in. The method utilized a C18 reversed-phase column and a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid ijsr.in.

Gas Chromatography (GC) is another chromatographic technique applied to the analysis of strobilurin fungicides. GC is typically coupled with selective detectors, including electron capture detection (ECD), nitrogen/phosphorus detection (NPD), or mass spectrometry (MS) nih.govtandfonline.com. A GC method was validated for the analysis of strobilurin fungicides in cereals and fruit, involving extraction and clean-up steps prior to GC analysis nih.govtandfonline.com. While the specific application to this compound is not explicitly detailed in the provided snippets for GC alone, GC methods are generally applicable to relatively volatile and thermally stable compounds, and other strobilurins like azoxystrobin (B1666510), kresoxim-methyl (B120586), and trifloxystrobin (B1683241) have been successfully analyzed using GC-MS/MS rsc.org. GC-MS/MS methods have been developed for the determination of strobilurin fungicide residues in vegetables, often coupled with sample preparation techniques like magnetic solid phase extraction (MSPE) nih.gov.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Applications

Mass spectrometry (MS) provides powerful capabilities for the identification and quantification of this compound by measuring the mass-to-charge ratio of its ions and characteristic fragmentation patterns. MS is frequently coupled with chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of strobilurin fungicides, including for residue analysis in various matrices acs.orgresearchgate.netresearchgate.netnih.gov. LC-MS/MS is often preferred for its ability to handle less volatile or thermally labile compounds compared to GC-MS. This technique involves separating the analytes by LC and then introducing them into a mass spectrometer for detection and fragmentation, providing high selectivity and sensitivity researchgate.netresearchgate.net.

LC-MS/MS methods have been developed for the determination of strobilurin fungicides in atmospheric particle samples, utilizing techniques like pressurized solvent extraction and solid phase extraction for sample preparation acs.org. LC-MS/MS has also been applied to the analysis of strobilurin residues in food crops and soya-based drinks, often employing electrospray ionization (ESI) in positive mode researchgate.netnih.gov. The use of tandem MS (MS/MS) allows for the selection of parent ions and the detection of specific product ions, enhancing the confidence in identification and improving sensitivity for quantification researchgate.netnih.gov. LC-MS/MS methods have demonstrated good recoveries and low detection limits for various strobilurins in complex matrices acs.orgnih.gov.

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF MS) is an ambient ionization technique that allows for the rapid screening and analysis of compounds with minimal or no sample preparation acs.orgnih.govvscht.czresearchgate.netresearchgate.net. DART-TOF MS has been explored for the analysis of strobilurin residues in wheat acs.orgnih.govvscht.cz. This technique involves introducing the sample directly into the DART ion source, where it is ionized and then detected by a high-resolution time-of-flight mass spectrometer acs.orgnih.govvscht.cz.

For qualitative screening, DART-TOF MS can be performed directly on samples like milled wheat grains vscht.cz. For quantitative analysis, sample extraction, typically with ethyl acetate, is often necessary acs.orgvscht.cz. DART-TOF MS provides accurate mass measurements, which can be used for elemental composition calculations to confirm the identity of target analytes researchgate.net. Performance characteristics for DART-TOF MS analysis of strobilurins in wheat extracts, such as recoveries and repeatability, have been reported acs.orgnih.gov.

Desorption Electrospray Ionization Linear Ion Trap Mass Spectrometry (DESI-LIT MS) is another ambient ionization technique used for the analysis of strobilurin fungicides acs.orgnih.govvscht.cz. DESI is a surface ionization technique where a charged solvent spray is directed at the sample surface, desorbing and ionizing the analytes, which are then analyzed by a mass spectrometer acs.orgnih.gov. DESI-LIT MS has been investigated for the confirmatory analysis of strobilurins in incurred wheat samples acs.orgnih.govvscht.cz.

DESI-LIT MS provides tandem mass spectrometry capabilities (MS^n), allowing for the fragmentation of ions and the generation of product ion spectra acs.orgnih.gov. This fragmentation information is valuable for confirming the identity of target compounds in complex matrices acs.orgnih.gov. While DART-TOF MS can be used for rapid screening and quantification (with extraction), DESI-LIT MS is particularly useful for obtaining structural information and confirming the presence of specific strobilurins through their fragmentation patterns acs.orgnih.govvscht.cz.

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF MS)

Electrokinetic Methods

Electrokinetic methods, such as Capillary Electrophoresis (CE), offer advantages like low operational costs and high separation efficiency compared to traditional chromatographic methods like HPLC or GC oup.com. Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of CE that utilizes micelles as a pseudostationary phase to separate both charged and neutral analytes sbq.org.br. This technique has been explored for the analysis of strobilurin fungicides oup.comoup.comnih.govnih.gov.

Micellar Electrokinetic Capillary Chromatography (MEKC) with Sweeping

MEKC with sweeping is an online enrichment technique designed to enhance the sensitivity of MEKC by compressing the zones of the analyte oup.comoup.comnih.gov. This compression is achieved through the velocity difference between the cathodic and anodic interfaces of the sample plug, leading to a significant increase in analyte concentration oup.comoup.com. This method has been developed and applied for the determination of strobilurin fungicide residues, such as azoxystrobin, kresoxim-methyl, and pyraclostrobin (B128455), in matrices like fruits and vegetables oup.comoup.comnih.gov. Studies have optimized parameters like buffer composition, pH, surfactant concentration (e.g., sodium dodecyl sulfate), and separation voltage to achieve optimal separation and enrichment for these related strobilurins oup.comoup.comnih.govnih.gov. The application of sweeping in MEKC can result in increased analyte concentration by orders of magnitude oup.comoup.com.

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical step in the analysis of strobilurin compounds across various matrices to isolate the analytes of interest and minimize interference from the sample matrix vscht.cznih.govresearchgate.netmdpi.comuregina.canih.govijsr.insemanticscholar.orgmaxwellsci.comresearchgate.netresearchgate.net. Different matrices, such as wheat, house dust, fruits, vegetables, water, atmospheric particles, and soya-based drinks, require specific extraction and clean-up procedures vscht.cznih.govmdpi.comuregina.canih.govijsr.inresearchgate.net.

Common sample preparation techniques mentioned in the context of strobilurin analysis include extraction with organic solvents like ethyl acetate, dichloromethane, hexane, and acetonitrile vscht.cznih.govmdpi.comijsr.in. Clean-up procedures are often necessary to remove matrix co-extractives that can interfere with the analytical detection nih.govresearchgate.netmdpi.com. Techniques like solid phase extraction (SPE), dispersive liquid-liquid microextraction (DLLME), and matrix solid-phase dispersion (MSPD) have been employed for this purpose researchgate.netnih.govijsr.inresearchgate.net. For instance, Florisil column chromatography and amino SPE columns have been used for cleanup in strobilurin analysis nih.govresearchgate.net. Rinsing cartridges with specific solutions before elution can also help mitigate possible matrix effects mdpi.com.

Matrix effects can significantly influence the accuracy and sensitivity of analytical methods for strobilurins uregina.canih.govsemanticscholar.orgmaxwellsci.com. These effects can lead to signal suppression or enhancement, impacting quantification nih.gov. Research has evaluated matrix effects in different sample types, such as atmospheric particles and citrus fruits, showing varying degrees of impact on strobilurin detection uregina.casemanticscholar.orgmaxwellsci.com. To counteract matrix effects, approaches like using matrix-matched standards for calibration are often employed, particularly in techniques like LC-MS/MS vscht.cznih.gov. The choice of extraction solvent and clean-up method is crucial in reducing matrix interference and improving method performance, including recovery rates and limits of detection researchgate.neturegina.caijsr.in.

Derivative Chemistry and Structure Activity Relationships of Strobilurin G Analogs

Synthetic Approaches to Strobilurin Analogs

The synthesis of strobilurin analogs typically focuses on modifying the three key structural components: the pharmacophore (the (E)-β-methoxyacrylate group or an isosteric equivalent), the bridge connecting the pharmacophore to the side chain, and the side chain itself. researchgate.netasianpubs.org Various synthetic strategies have been developed to access a diverse range of strobilurin derivatives.

One approach involves the synthesis of hexanoic acid and hexanoate (B1226103) derivatives containing oxyimino groups with benzyl (B1604629) or methyl coumarin (B35378) substitutions. These synthesized compounds are characterized using spectroscopic techniques such as IR, NMR, and LC-MS. niscpr.res.in Another general synthetic route involves starting materials like substituted phenones, followed by esterification, cyclization, and condensation reactions to yield new strobilurin derivatives with substituted pyrazole (B372694) side chains. researchgate.net The synthesis of strobilurin analogs containing arylpyrazole rings has also been reported, with structures characterized by NMR spectroscopy and single crystal X-ray diffraction analysis for some compounds. researchgate.netnih.gov

The modification of the side chain has been identified as a particularly effective strategy for obtaining new analogs with enhanced activity. asianpubs.orgacs.org This includes the design and synthesis of derivatives bearing structurally diverse heterocycle side chains. acs.orgacs.orgresearchgate.net For instance, strobilurin analogues containing benzothiazole (B30560) side chains have been explored as lead structures for developing novel fungicides. acs.orgacs.orgnih.gov

Microwave-Assisted Procedures in Synthesis

Microwave-assisted procedures have been employed in the synthesis of new strobilurin derivatives, particularly those bearing structurally diverse heterocycle side chains. acs.orgacs.orgresearchgate.netnih.gov This method offers advantages such as good to excellent yields, shorter reaction times, milder reaction conditions, and simpler purification procedures, making it an efficient protocol for preparing strobilurin thioether derivatives. acs.orgacs.orgresearchgate.netnih.gov For example, a microwave-assisted synthesis involved the reaction of a thiol in aqueous NaOH with a bromomethyl intermediate in DMF, sealed in a microwave tube and irradiated at 90°C for a short duration. acs.org

Design of Novel Side Chains and Ring Systems

The design of novel side chains and ring systems is a crucial aspect of developing new strobilurin analogs with improved fungicidal properties and overcoming resistance. Modifications to the side chain have proven to be the most effective way to achieve higher activity. asianpubs.orgacs.org This includes incorporating structurally diverse heterocycles. acs.orgacs.orgresearchgate.net

Studies have focused on designing strobilurin derivatives containing various novel moieties in the side chain, such as arylpyrazole rings researchgate.netnih.gov, substituted pyrazoles researchgate.netacs.org, 1,3,5-triazine (B166579) rings asianpubs.org, chalcone (B49325) scaffolds acs.org, and 1,2,4-triazole (B32235) Schiff base moieties. lew.ro The introduction of specific ring systems, like the 1,2,3-thiadiazole (B1210528) and thiazole (B1198619) rings, has been shown to significantly improve the fungicidal activity of target molecules. researchgate.net Additionally, the incorporation of a pyridine (B92270) structure to replace a benzene (B151609) ring has been explored, potentially leading to compounds with higher biological activity, stability, selectivity, or lower toxicity. rsc.org

The general structure of strobilurin fungicides consists of a pharmacophore, a bridge ring, and a side chain. acs.org While the (E)-methyl-β-methoxyacrylate group or an isosteric equivalent serves as the common pharmacophore in highly active analogs, modifications to the side chain are key for developing new, more active compounds. asianpubs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are widely applied to understand the relationship between the chemical structure of strobilurin analogs and their fungicidal activity. This information guides the design of new, more effective compounds. tandfonline.comtandfonline.com QSAR studies help in discovering synthetic analogs that are more efficacious and stable than natural strobilurins. tandfonline.comtandfonline.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to study the spatial and electrostatic requirements for the fungicidal activity of strobilurin analogs. researchgate.netnih.govdntb.gov.uascience.gov CoMFA involves aligning a set of molecules with varying activity levels and calculating steric and electrostatic fields around them. researchgate.netunistra.fr These fields are then correlated with the biological activity to generate a 3D-QSAR model. researchgate.netunistra.fr This technique provides insights into how modifications in the three-dimensional structure and electronic properties of strobilurin analogs influence their interaction with the biological target (cytochrome bc1 complex) and, consequently, their fungicidal potency. researchgate.netunistra.fr

Density Functional Theory (DFT) Calculations in SAR Elucidation

Density Functional Theory (DFT) calculations are employed in conjunction with SAR studies to provide deeper insights into the electronic structure and properties of strobilurin analogs, which can be related to their fungicidal activity. researchgate.netnih.govdntb.gov.uascience.govdntb.gov.ua DFT can help in understanding the impact of structural modifications on parameters such as molecular orbital energies (e.g., HOMO/LUMO), charge distribution, and stability, all of which can influence biological activity. dntb.gov.uamdpi.com For example, DFT analyses have been used to study the HOMO/LUMO configuration to assess the stability of compounds and have shown agreement with observed anticancer activities in studies of curcumin (B1669340) analogues. mdpi.com While the direct application of DFT to Strobilurin G analogs in the provided snippets is limited, its use in SAR elucidation for similar compound classes highlights its potential in understanding the electronic factors governing strobilurin activity. DFT calculations can provide guidance for further structural modifications aimed at improving fungicidal efficacy. researchgate.netnih.govdntb.gov.uascience.govdntb.gov.ua

Modulating Fungicidal Activity Through Structural Modification

Modulating the fungicidal activity of strobilurin analogs is primarily achieved through strategic structural modifications, particularly in the side chain and, to some extent, the bridge and pharmacophore. asianpubs.orgacs.org The goal is to enhance potency, broaden the spectrum of activity, improve stability, and overcome resistance.

Introducing structurally diverse heterocycle side chains has proven effective in obtaining analogs with higher activity. acs.orgacs.orgresearchgate.netnih.gov For instance, strobilurin analogues containing benzothiazole side chains have shown promising fungicidal activities. acs.orgacs.orgnih.gov Similarly, the incorporation of arylpyrazole rings has led to compounds exhibiting excellent-to-good fungicidal activity against various plant pathogens. researchgate.netnih.govdntb.gov.uascience.gov

Specific examples of structural modifications and their impact on activity include the introduction of 1,2,3-thiadiazole and thiazole rings, which significantly improved fungicidal activity. researchgate.net Studies have also explored the effect of chain length in ether linkages within the side chain, finding that shorter chains (n=0) resulted in the most active materials in some cases. chimia.ch Replacing a benzene ring with a pyridine ring has been investigated as a way to potentially increase activity or improve other desirable properties. rsc.org

The position and nature of substituents on aromatic rings within the strobilurin structure also play a crucial role in modulating activity. QSAR studies, including 3D-QSAR models, have indicated that the introduction of large electropositive groups at certain positions (e.g., the 4 position of the benzene ring) and small electronegative groups at other positions (e.g., the 2 position of the benzene ring) can be beneficial to fungicidal activity. nih.gov Conversely, certain modifications, such as the cis configuration, increasing the number of pharmacophores, substitution at the 2 position of the pyridine ring, and the introduction of a chlorine atom on the benzene ring, have been suggested to be detrimental to the fungicidal activity of certain strobilurin analogs. rsc.orgnih.gov

The core pharmacophore, the methyl β-methoxyacrylate structure, is essential for the fungicidal activity of strobilurins, as it targets the Qo site of complex III in the mitochondrial electron transport chain. acs.orgoup.com Modifications to this group or the absence of it can significantly reduce or abolish activity. oup.com However, isosteric replacements for the β-methoxyacrylate group have also been explored and found to be effective in some synthetic strobilurins. researchgate.net

Research findings highlight the varying degrees of fungicidal activity among different strobilurin analogs against specific plant pathogens. For example, some novel strobilurin analogues containing arylpyrazole rings showed excellent-to-good fungicidal activity against Rhizoctonia solani, with certain compounds exhibiting higher inhibition rates than commercial pyraclostrobin (B128455). researchgate.netnih.govdntb.gov.uascience.gov Similarly, some chalcone-based strobilurin analogues have demonstrated good in vivo fungicidal activities against Pseudoperoniospora cubensis and Sphaerotheca fuliginea. acs.org

The continuous design and synthesis of novel strobilurin derivatives with modified side chains and ring systems, guided by QSAR and DFT studies, remain crucial for developing new fungicides with enhanced efficacy and broader spectrum activity, particularly in the face of evolving fungal resistance.

Fungicidal Activity of Selected Strobilurin Analogs Against Rhizoctonia solani

| Compound | Inhibition Rate at 0.1 μg/mL (%) |

| 5c (arylpyrazole analog) | 98.94 researchgate.netnih.govdntb.gov.uascience.gov |

| 7a (arylpyrazole analog) | 83.40 researchgate.netnih.govdntb.gov.uascience.gov |

| 6c (arylpyrazole analog) | 71.40 researchgate.netnih.govdntb.gov.uascience.gov |

| 3b (arylpyrazole analog) | 65.87 researchgate.netnih.govdntb.gov.uascience.gov |

| Pyraclostrobin (commercial standard) | Lower than the listed analogs researchgate.netnih.govdntb.gov.uascience.gov |

Fungicidal Activity of Selected Strobilurin Analogs Against Sclerotinia sclerotiorum

| Compound | Activity |

| 5-01 (aryloxypyridinyl-1-ethanone oxime side chain) | Significant fungicidal activity nih.gov |

| 5-09 (aryloxypyridinyl-1-ethanone oxime side chain) | Significant fungicidal activity nih.gov |

| 6-02 (modified based on 3D-QSAR) | More effective than azoxystrobin (B1666510) nih.gov |

| Azoxystrobin (commercial standard) | Lower efficacy than compound 6-02 nih.gov |

Fungicidal Activity of Selected Strobilurin Analogs Against Pseudoperoniospora cubensis and Sphaerotheca fuliginea

| Compound | Activity Against S. fuliginea (in vivo) | Activity Against P. cubensis (in vivo) |

| 3g (heterocycle side chain) | Higher than Kresoxim-methyl (B120586) acs.orgnih.gov | Higher than Kresoxim-methyl acs.orgnih.gov |

| 4d (heterocycle side chain) | Same level as Kresoxim-methyl acs.orgnih.gov | Same level as Kresoxim-methyl acs.orgnih.gov |

| 1e (chalcone-based) | EC90 = 118.52 μg/mL (more active than Kresoxim-methyl) acs.org | |

| 1l (chalcone-based) | EC90 = 113.64 μg/mL (more active than Kresoxim-methyl) acs.org | |

| Kresoxim-methyl (commercial standard) | EC90 = 154.92 μg/mL acs.org |

Enhanced Activity Against Resistant Pathogens

The widespread use of strobilurin fungicides has led to the development of resistance in various fungal pathogens. Resistance often arises from mutations in the cytochrome b gene, particularly the G143A mutation, which alters the Qo binding site and reduces the fungicide's affinity agroconsultasonline.comlsu.edu. Developing strobilurin analogs effective against these resistant strains is a critical area of research researchgate.netrsc.org.

Structure-activity relationship studies aim to identify modifications that allow derivatives to bind effectively to the modified Qo site in resistant isolates researchgate.net. Some research has focused on designing new strobilurin derivatives with structurally diverse side chains, such as those containing heterocycles, to overcome resistance researchgate.net. For example, a series of new strobilurin derivatives bearing heterocycle side chains were designed and synthesized with the aim of discovering analogs with high activity against resistant pathogens researchgate.netnih.gov. Bioassays indicated that some of these compounds possessed remarkably higher in vitro fungicidal activity against several tested fungi compared to commercial strobilurins like Kresoxim-methyl researchgate.netnih.gov.

Another approach involves combining the strobilurin pharmacophore with other active substructures or exploring novel structural templates that interact differently with the target site or have multiple modes of action lew.rociteab.com. The introduction of a 3,4-dichloroisothiazole moiety into strobilurin analogs, for instance, has led to compounds exhibiting good to excellent activity against various plant pathogens, including some resistant strains rsc.org.

Broad-Spectrum Activity of Derivatives

Strobilurin fungicides are known for their broad spectrum of activity against the four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes agroconsultasonline.comlsu.eduplantsciencejournal.com. This broad-spectrum control is a key advantage in crop protection agroconsultasonline.comrsc.org.

Synthetic strobilurin derivatives are designed to maintain or expand upon this broad-spectrum activity asianpubs.orgrsc.org. Modifications to the core structure and side chains can influence the range of pathogens effectively controlled by the derivative asianpubs.org. For example, derivatives modified in the side chain have been reported as high-efficiency and broad-spectrum fungicides asianpubs.org.

Studies on new series of strobilurin derivatives have shown that many of the synthesized compounds exhibit broad-spectrum fungicidal activity in vitro researchgate.netnih.gov. Compounds with specific structural features, such as those incorporating aryloxypyridinyl-1-ethanone oxime side chains, have demonstrated excellent fungicidal effects on various plant pathogens and a broad fungicidal spectrum rsc.org.

While commercial strobilurins like azoxystrobin and picoxystrobin (B33183) are known for their broad-spectrum activity against the four major fungal groups, the level of activity can vary between different strobilurins and specific diseases agroconsultasonline.comasianpubs.org. Research into new derivatives continues to seek compounds with enhanced broad-spectrum control and consistent efficacy across a wider range of fungal species researchgate.netrsc.org.

Ecological Interactions and Broader Plant Science Impacts

Role of Natural Strobilurins in Fungal Ecology

Natural strobilurins are produced by various species of fungi, primarily Basidiomycetes. These compounds play a role in the ecological interactions of the producing fungi, particularly in competitive environments.

Production by Basidiomycetes in Decaying Plant Material

A significant aspect of the ecological role of natural strobilurins lies in their production by Basidiomycetes, particularly those inhabiting decaying plant material in woodland soils. researchgate.netapsnet.org The first natural strobilurin compound, Strobilurin-A, was isolated from the mushroom Strobilurus tenacellus, a Basidiomycete found on decaying pine cones. researchgate.netnih.govresearchgate.net Other Basidiomycetes from genera such as Oudemansiella, Xerula, Hydropus, Mycena, Filoboletus, Crepidotus, and Cyphellopsis have also been identified as producers of strobilurins and related compounds like oudemansins. researchgate.net These compounds are believed to inhibit the establishment of competing fungi on the substrates utilized by the producing Basidiomycetes, providing a competitive advantage in nutrient acquisition from decaying wood. apsnet.org

Non-Target Physiological Effects on Plants

Beyond their primary fungicidal activity, strobilurins, including synthetic analogs inspired by natural compounds like Strobilurin G, have demonstrated notable non-target physiological effects on plants. These effects can influence plant growth, development, and stress responses. researchgate.netresearchgate.net

Greening Effect and Delayed Senescence

One of the frequently observed physiological effects of strobilurins is the "greening effect," characterized by delayed leaf senescence and prolonged retention of green leaf area. researchgate.netresearchgate.netzemdirbyste-agriculture.ltseedquest.com This delay in senescence is associated with higher chlorophyll (B73375) content and prolonged photosynthetic efficiency. researchgate.netzemdirbyste-agriculture.lt The extended period of photosynthetic activity can contribute to increased biomass and yield in various crops. researchgate.net

Influence on Plant Stress Response and Hormonal Regulation

Strobilurins have been shown to influence plant stress responses and hormonal regulation. researchgate.netseedquest.comresearchgate.netmdpi.com They can enhance tolerance to various stresses, including environmental factors. researchgate.netseedquest.com This is partly attributed to their impact on phytohormone levels. For instance, some strobilurins have been found to inhibit ethylene (B1197577) biosynthesis by reducing the activity of ACC synthase, a key enzyme in ethylene production. researchgate.netseedquest.commdpi.comuepg.br Ethylene is a hormone known to mediate plant senescence and stress reactions. seedquest.comuepg.br Additionally, strobilurin treatment can lead to increased levels of auxins, which are known to delay leaf senescence and influence various aspects of plant development. seedquest.com Increases in abscisic acid (ABA) levels have also been observed, which can improve plant water status under drought conditions and enhance adaptation to cold temperatures. seedquest.comuepg.br The increase in antioxidant enzymes is also reported to contribute to increased stress tolerance. researchgate.netresearchgate.net

Impact on Carbon and Nitrogen Assimilation

Strobilurins can positively influence carbon and nitrogen assimilation in plants. researchgate.netresearchgate.netresearchgate.net They have been shown to increase net photosynthesis by temporarily reducing plant respiration, leading to less carbon dioxide loss and consequently generating more energy for the plant. researchgate.net Enhanced nitrate (B79036) assimilation has also been observed in strobilurin-treated plants, indicating an improvement in nitrogen utilization efficiency. researchgate.netzemdirbyste-agriculture.ltseedquest.comresearchgate.netuepg.br This improved nutrient assimilation can support enhanced plant growth. seedquest.com

Influence on Soil Microbial Communities

The application of strobilurins can also influence soil microbial communities, which are crucial for nutrient cycling and soil health. nih.govfrontiersin.orgresearchgate.net Due to their mechanism of action, which involves inhibiting mitochondrial respiration, strobilurins can directly affect soil fungi. nih.govfrontiersin.orgpensoft.net This can lead to a shift from fungal to bacterial dominance in soil activities. nih.govfrontiersin.orgpensoft.net While some studies suggest that certain bacterial genera capable of degrading strobilurins may increase in abundance, others indicate decreases in specific bacterial and fungal groups, affecting microbial biodiversity. nih.govfrontiersin.orgresearchgate.net The extent and nature of the impact on soil microbial communities can vary depending on factors such as soil properties, temperature, pH, and the specific strobilurin compound. nih.govfrontiersin.org

Future Research Directions and Challenges

Elucidation of Novel Catabolic Pathways

Microbial degradation is recognized as a significant pathway for the removal of strobilurin fungicides from the environment. nih.govfrontiersin.orgresearchgate.netnih.govtandfonline.com Research is ongoing to fully understand the diverse metabolic pathways involved in the breakdown of strobilurins by various microorganisms. Studies have isolated several strobilurin-degrading microbes, including species from the genera Bacillus, Pseudomonas, Klebsiella, Stenotrophomonas, Arthrobacter, Rhodanobacter, Cupriavidus, and Aphanoascus. nih.govfrontiersin.orgresearchgate.netnih.gov These microorganisms utilize various universal and specific metabolic pathways for strobilurin degradation. nih.govfrontiersin.org The biodegradation process can involve the induction of genes and enzymes that are upregulated under stress conditions imposed by the presence of pesticides. nih.govfrontiersin.org For example, microbial degradation of azoxystrobin (B1666510) has been reported to occur through the hydrolysis of carboxyl ester bonds, highlighting the role of esterase enzymes. frontiersin.orgresearchgate.net Further in-depth studies utilizing molecular biology and genetics are needed to elaborate on the role of these pathways in the microbial degradation of strobilurins and the evolution of novel catabolic processes. nih.gov

Identification and Engineering of Strobilurin-Degrading Enzymes

Despite the identification of several strobilurin-degrading microbes, there is a need for more research on the specific enzymes and corresponding genes responsible for this degradation. frontiersin.org While some studies have indicated the importance of enzymes like esterase in the detoxification of strobilurins such as pyraclostrobin (B128455), detailed information on the mechanisms of degradation by specific enzymes is still limited. frontiersin.orgresearchgate.net Identifying and characterizing efficient strobilurin-degrading enzymes is crucial for developing bioremediation strategies. nih.govfrontiersin.org Future research aims to isolate and characterize these enzymes from various microorganisms. Furthermore, advanced approaches like assembly of pathways using enzymes from multiple organisms, directed evolution of inefficient enzymes, and genome shuffling are being explored to engineer microbes with enhanced strobilurin degradation abilities. researchgate.net

Development of Next-Generation Fungicides with Enhanced Durability

The widespread use of strobilurin fungicides has led to the development of resistance in fungal populations, necessitating the development of next-generation fungicides with enhanced durability. marketreportsworld.combiorxiv.org This involves strategies to overcome existing resistance mechanisms and explore new approaches to inhibit fungal development. Research and development in novel strobilurins continue, with a focus on enhanced systemic properties and improved environmental safety. marketreportsworld.com

Overcoming G143A-Mediated Resistance

A primary mechanism of resistance to strobilurin fungicides is a single point mutation in the cytochrome b gene, specifically a change from glycine (B1666218) to alanine (B10760859) at codon 143 (G143A). rutgers.edubiorxiv.orgmsu.eduapsnet.orggrdc.com.aufarmersweekly.co.nzcabidigitallibrary.orgresearchgate.netfrac.infounimi.it This mutation alters the binding site of strobilurins on cytochrome b, significantly reducing or abolishing their fungicidal effect. biorxiv.orgapsnet.orgfarmersweekly.co.nz The G143A mutation is responsible for high levels of resistance in many plant pathogens and has been detected in a significant number of fungal species. researchgate.netfrac.info Overcoming this resistance is a critical area of research. This includes the rational design of new fungicide molecules that can effectively bind to the mutated cytochrome b. unimi.it For example, studies are investigating novel strobilurin derivatives, such as metyltetraprole, which have shown activity against G143A-resistant strains. unimi.it

Co-Inhibition Strategies for Fungal Development

To enhance fungicide efficiency and durability, particularly against resistant strains, research is exploring co-inhibition strategies. biorxiv.org This involves targeting multiple essential pathways in fungal development simultaneously. One approach is the co-application of strobilurins with chemosensitizers that interfere with alternative respiration pathways in fungi, such as the alternative oxidase (AOX) pathway, which can sometimes compensate for the inhibition of the main respiratory chain by strobilurins. biorxiv.orgusda.gov Combining strobilurins with fungicides having different modes of action is also a key strategy to manage resistance and provide broader-spectrum control. mdpi.comrutgers.eduudel.edunih.gov For instance, mixtures of strobilurins with triazole fungicides have shown significant efficacy against various fungal diseases. mdpi.comnih.govlinuxcrop.com Research into understanding novel molecular targets associated with strobilurin tolerance can lead to the identification of new targets for co-inhibition strategies that could completely halt fungal development. biorxiv.org

Advanced Analytical Techniques for Environmental Monitoring

Monitoring the presence and fate of strobilurin fungicides in the environment requires sensitive and advanced analytical techniques. Strobilurin residues can persist in air, soil, and water after field applications, and their presence in aquatic ecosystems has been detected at concentrations that may pose a risk to aquatic life. nih.govjchr.orgmdpi.com Although strobilurins generally have low water solubility and sorb strongly to soil, they can reach surface waters via runoff and soil transport. mdpi.com Advanced analytical methods are needed for the accurate detection and quantification of Strobilurin G and its degradation products in various environmental matrices, including water and suspended sediment. mdpi.com This is crucial for assessing environmental exposure, understanding their distribution and persistence, and evaluating the effectiveness of degradation processes.

Deeper Insights into Ecological Function and Environmental Dynamics

While synthetic strobilurins are widely used as fungicides, the naturally occurring strobilurins, including this compound, play ecological roles in their native environments. Produced by certain fungi, these compounds help the producing organisms compete for nutrient resources by inhibiting the growth of other fungi. cdnsciencepub.comresearchgate.net Further research is needed to gain a deeper understanding of the ecological function of naturally occurring strobilurins and their dynamics in the environment. This includes investigating their production, release, transport, and degradation in natural ecosystems. Such studies can provide valuable insights into the environmental fate of synthetic strobilurins and potentially inform the development of more environmentally sustainable crop protection strategies. Understanding the interactions of strobilurins with soil microbial communities and their potential non-target impacts is also an important area of ongoing research. nih.govmdpi.com

Q & A

Q. What are the structural and functional characteristics of Strobilurin G, and how do they compare to other Strobilurin-class fungicides?

this compound belongs to the β-methoxyacrylate class of fungicides, characterized by a methoxy group at the β-position of the acrylate side chain. Its molecular weight is 298.33 g/mol, with a predicted density of 1.128±0.06 g/cm³ and boiling point of 446.4±45.0°C under standard conditions . Structurally, it shares a conserved β-methoxyacrylate moiety with other Strobilurins (e.g., trifloxystrobin, pyraclostrobin), but differs in substituents on the aromatic ring, which influence binding affinity to the Qo site of cytochrome bc₁ complex in fungal mitochondria. Comparative studies should include X-ray crystallography or NMR spectroscopy to resolve structural variations and docking simulations to predict binding efficacy .

Q. What experimental methodologies are recommended for synthesizing this compound and verifying its purity?

Synthesis typically involves coupling a substituted benzoyl chloride with a β-methoxyacrylate precursor under Schotten-Baumann conditions. Key steps include:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%), supplemented by LC-MS for molecular ion confirmation (m/z 299.3 [M+H]⁺).

- Structural validation : ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., methoxy, ester carbonyl). Novel compounds require full spectral data, while known analogs need literature cross-referencing .

Q. How can researchers design in vitro assays to assess this compound’s antifungal activity?

Use a standardized microdilution assay (CLSI M38-A2 guidelines) with fungal strains (e.g., Botrytis cinerea, Puccinia triticina):

- Prepare a 96-well plate with serial dilutions of this compound (0.1–100 µg/mL) in potato dextrose broth.

- Inoculate wells with fungal spores (1–5×10⁴ CFU/mL) and incubate at 25°C for 48–72 hours.

- Measure inhibition via optical density (OD600) or ATP-based luminescence. Include positive controls (e.g., azoxystrobin) and solvent controls (DMSO ≤1%). EC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s bioactivity data across different studies?

Discrepancies often arise from variations in fungal isolates, assay conditions, or compound stability. Mitigation approaches include:

- Strain standardization : Use WHO-recommended reference strains and report genetic markers (e.g., cytochrome b mutations conferring QoI resistance).

- Environmental controls : Maintain consistent temperature, humidity, and light exposure during assays to prevent photodegradation.

- Statistical reconciliation : Apply meta-analysis (random-effects model) to aggregate data from multiple studies, adjusting for heterogeneity via I² statistics .

Q. How can researchers optimize this compound’s formulation for enhanced field efficacy while minimizing resistance development?

- Co-formulation : Combine with multisite inhibitors (e.g., chlorothalonil) to delay resistance. Conduct checkerboard assays to confirm synergistic/additive effects (FIC index ≤0.5).

- Nanocarrier systems : Encapsulate this compound in chitosan nanoparticles (50–200 nm) to improve rainfastness and uptake. Validate release kinetics via Franz diffusion cells.

- Resistance monitoring : Implement PCR-based detection of cytochrome b G143A mutations in field populations annually .

Q. What advanced techniques are suitable for studying this compound’s off-target effects in non-fungal organisms?

- Transcriptomics : Perform RNA-seq on model organisms (e.g., Daphnia magna) exposed to sublethal doses (10% EC₅₀) to identify dysregulated pathways (e.g., oxidative phosphorylation).

- Metabolomics : Use LC-HRMS to profile changes in primary metabolites (e.g., ATP, NADH) in honeybee (Apis mellifera) hemolymph.

- Molecular docking : Screen against non-target proteins (e.g., human cytochrome c) using AutoDock Vina to predict binding affinities (ΔG ≤ -5 kcal/mol indicates risk) .

Methodological Guidance

Q. How should researchers structure a literature review to identify gaps in this compound’s mode of action studies?

- Search strategy : Use Boolean operators in PubMed/Web of Science: ("this compound" OR "β-methoxyacrylate") AND ("fungicidal mode of action" OR "Qo site inhibition") NOT ("agricultural application" OR "resistance management").

- Data extraction : Tabulate findings by target organism, assay type, and key outcomes (e.g., binding kinetics, resistance mutations).

- Gap analysis : Highlight underexplored areas (e.g., impact on fungal mitochondria-nucleus crosstalk) using PRISMA flow diagrams .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) to estimate EC₅₀, Hill slope, and maximal efficacy.

- ANOVA with post hoc tests : Compare means across treatment groups (Tukey’s HSD for homogeneous variances; Games-Howell for heteroscedasticity).

- Time-to-event analysis : Use Kaplan-Meier survival curves for spore germination inhibition assays, with log-rank tests for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.